(4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
Overview
Description
(4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of two bromine atoms on the thienyl ring and two chlorine atoms on the phenyl ring, making it a highly substituted thiazolidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst.
Introduction of the Thienyl and Phenyl Groups: The thienyl and phenyl groups can be introduced through a series of substitution reactions. The thienyl group can be brominated using bromine or a brominating agent, while the phenyl group can be chlorinated using chlorine or a chlorinating agent.
Coupling of the Substituted Rings: The substituted thienyl and phenyl rings can be coupled to the thiazolidine ring through a carbonylation reaction, typically using a carbonylating agent such as carbon monoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer halogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
(4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,5-dichloro-2-thienyl)carbonyl]-2-(3,4-dibromophenyl)-1,3-thiazolidine
- 3-[(4,5-dibromo-2-thienyl)carbonyl]-2-(3,4-difluorophenyl)-1,3-thiazolidine
- 3-[(4,5-dibromo-2-thienyl)carbonyl]-2-(3,4-dimethylphenyl)-1,3-thiazolidine
Uniqueness
(4,5-DIBROMO-2-THIENYL)[2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl2NOS2/c15-8-6-11(22-12(8)16)13(20)19-3-4-21-14(19)7-1-2-9(17)10(18)5-7/h1-2,5-6,14H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHNNXFBFZAHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=C(S2)Br)Br)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl2NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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